![molecular formula C23H29NO B13783872 N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German] CAS No. 6605-96-5](/img/structure/B13783872.png)
N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]: is a complex organic compound with the molecular formula C23H29NO. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a methyl group attached to the nitrogen atom and a 4-methylbenzhydryl group attached to the oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether involves several steps. One common method includes the reaction of N-methylpyrrolidine with 4-methylbenzhydryl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether
- N-Methyl-norgranatanol-3-beta-(2-methylbenzhydryl)aether
- N-Methyl-norgranatanol-3-beta-(4-methylbenzhydryl)aether
Uniqueness
N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6605-96-5 |
|---|---|
Molekularformel |
C23H29NO |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
9-methyl-3-[(4-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H29NO/c1-17-11-13-19(14-12-17)23(18-7-4-3-5-8-18)25-22-15-20-9-6-10-21(16-22)24(20)2/h3-5,7-8,11-14,20-23H,6,9-10,15-16H2,1-2H3 |
InChI-Schlüssel |
DHWIOMVMOLKSKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OC3CC4CCCC(C3)N4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



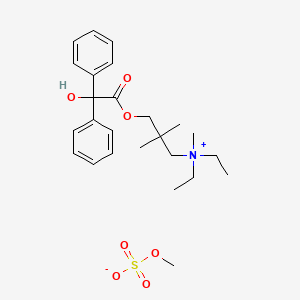
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
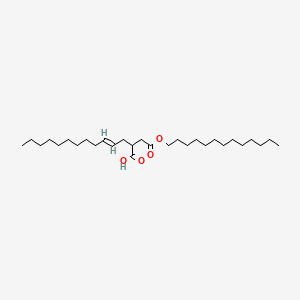
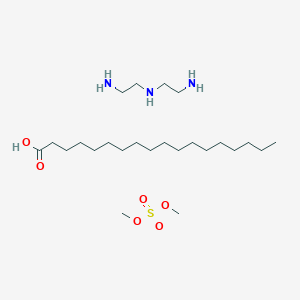
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
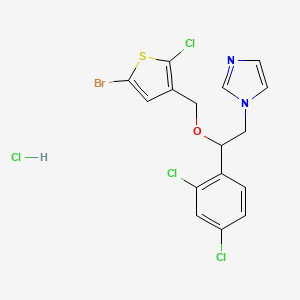

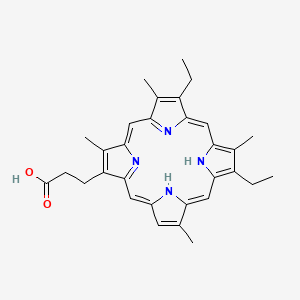
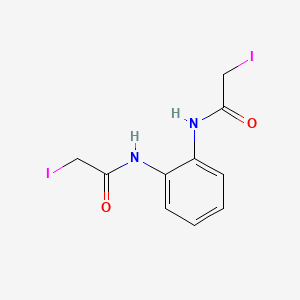
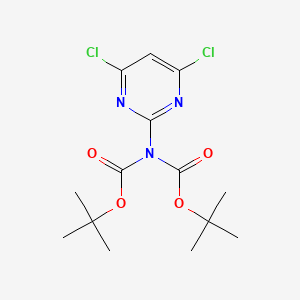
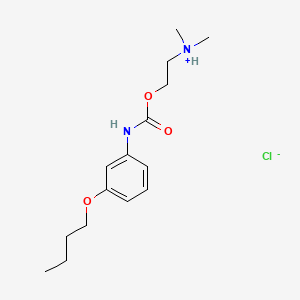
![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
